ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MNBA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.35 g/mol.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the growth of certain plant species by interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation. This compound has also been shown to have herbicidal effects on certain plant species, indicating its potential as a herbicide.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several potential future directions for research on ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate, including:
1. Further investigation of its anti-inflammatory and analgesic properties for the development of new drugs for the treatment of pain and inflammation.
2. Further investigation of its herbicidal properties for the development of new herbicides.
3. Synthesis of new materials using this compound as a building block for the development of new materials with unique properties.
4. Investigation of the mechanism of action of this compound to better understand its biochemical and physiological effects.
5. Investigation of the potential toxicity of this compound to determine its safety for use in various applications.
Synthesis Methods
Ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with ethyl chloroformate and 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a product.
Scientific Research Applications
Ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, this compound has been shown to have the potential to be used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
ethyl 4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-3-23-14(20)9-4-6-10(7-5-9)16-13(19)12-11(18(21)22)8-15-17(12)2/h4-8H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGOIUFDIOWLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966922 |
Source
|
Record name | N-[4-(Ethoxycarbonyl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5249-31-0 |
Source
|
Record name | N-[4-(Ethoxycarbonyl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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